

# Application Notes and Protocols for Passaging Cells in M199 Medium

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## Compound of Interest

Compound Name: M199

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## Introduction

Cell passaging, also known as subculturing or splitting, is a fundamental procedure in cell culture maintenance. It involves the transfer of a small number of cells from a previous culture into a new vessel with fresh growth medium to enable their continued propagation. This process is critical when cells have reached a high confluence, and their growth is limited by the available surface area or depleted nutrients in the medium. This document provides a detailed, step-by-step guide for passaging adherent cells cultured in Medium 199 (**M199**), a widely used synthetic cell culture medium.

Medium 199 was one of the first chemically defined media developed and is utilized for the cultivation of a variety of cell types, particularly non-transformed cells, and is common in virology and vaccine production.<sup>[1]</sup> This protocol offers a general guideline that can be adapted for specific cell lines. A specific example for Human Umbilical Vein Endothelial Cells (HUVEC) is also referenced.

## Experimental Protocols

This protocol is designed for passaging adherent cells. The process for suspension cells is simpler and involves diluting the cell suspension with fresh medium.

## Materials

- Cell Culture Medium: **M199** supplemented with appropriate serum (e.g., Fetal Bovine Serum, FBS), L-Glutamine, and antibiotics (e.g., Penicillin-Streptomycin). The complete medium should be pre-warmed to 37°C.
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile, and pre-warmed to 37°C.
- Dissociation Reagent: Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA). The concentration may need to be optimized based on the cell line's sensitivity.
- Trypsin Neutralizing Solution: Complete **M199** medium (containing serum) or a specific trypsin inhibitor.
- Sterile Cell Culture Flasks or Dishes
- Sterile Serological Pipettes
- Sterile Centrifuge Tubes
- Micropipettes and Sterile Tips
- Inverted Microscope
- Biological Safety Cabinet (BSC)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Centrifuge
- Hemocytometer or Automated Cell Counter

## Step-by-Step Procedure for Passaging Adherent Cells in M199

- Preparation:
  - Pre-warm the complete **M199** medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.[\[2\]](#)

- Sterilize the biological safety cabinet (BSC) with 70% ethanol.
- Label new culture flasks with the cell line name, passage number, and date.
- Cell Observation and Aspiration of Old Medium:
  - Examine the cells under an inverted microscope to check their confluence, which should ideally be between 70-90%.[\[3\]](#)[\[4\]](#) Over-confluent or sparse cultures may not passage optimally.
  - Aseptically bring the flask containing the cells into the BSC.
  - Carefully aspirate the old culture medium from the flask, avoiding contact with the cell monolayer.
- Washing the Cell Monolayer:
  - Gently add pre-warmed, sterile PBS to the flask to wash the cell monolayer. This step removes any residual serum that could inhibit the action of trypsin.[\[5\]](#)
  - Gently rock the flask to ensure the entire surface is washed.
  - Aspirate and discard the PBS.
- Cell Detachment with Trypsin:
  - Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, just enough to cover the cell monolayer.
  - Gently rock the flask to ensure even distribution of the trypsin solution.
  - Incubate the flask at 37°C for a few minutes (typically 2-5 minutes). The exact time will vary depending on the cell line.
  - Monitor the cells under the microscope. The cells are ready for the next step when they appear rounded and detached from the surface. Gently tapping the side of the flask can aid in detachment.[\[6\]](#)

- Neutralization of Trypsin:
  - Once the cells are detached, add a volume of complete **M199** medium (containing serum) that is at least equal to the volume of trypsin used. The serum in the medium will inactivate the trypsin.[5]
  - Gently pipette the cell suspension up and down to create a single-cell suspension and to wash any remaining cells from the surface of the flask.
- Cell Collection and Centrifugation:
  - Transfer the cell suspension to a sterile centrifuge tube.
  - Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
- Resuspension and Cell Counting:
  - Carefully aspirate the supernatant without disturbing the cell pellet.
  - Resuspend the cell pellet in a known volume of fresh, pre-warmed complete **M199** medium.
  - Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
- Seeding New Cultures:
  - Calculate the volume of the cell suspension needed to achieve the desired seeding density in the new flasks. The seeding density will depend on the cell line and the desired confluency for the next passage. A common practice is to split the cells at a specific ratio (e.g., 1:3, 1:6).
  - Add the calculated volume of cell suspension to the new, pre-labeled flasks containing fresh, pre-warmed complete **M199** medium.
  - Gently rock the new flasks to ensure an even distribution of the cells.

- Incubation:
  - Place the newly seeded flasks in a 37°C incubator with a 5% CO<sub>2</sub> atmosphere.

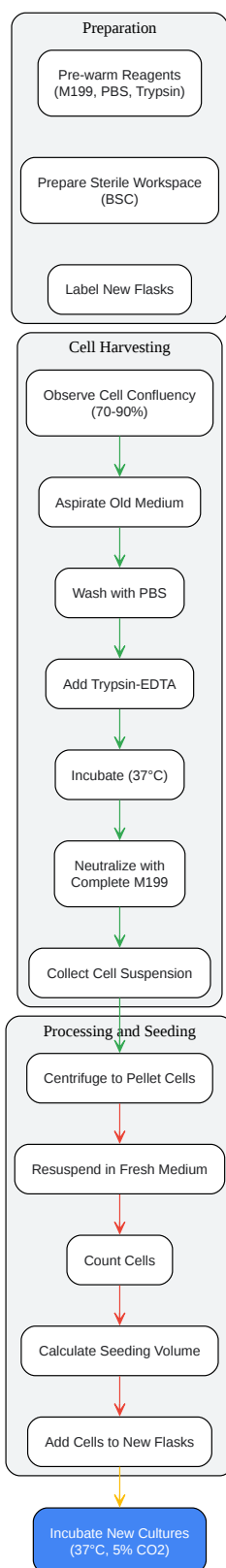
## Data Presentation

The following table provides a summary of typical quantitative parameters used in cell passaging. These values are illustrative and should be optimized for your specific cell line and experimental needs.

Parameter	T-25 Flask	T-75 Flask	T-175 Flask
Surface Area	25 cm <sup>2</sup>	75 cm <sup>2</sup>	175 cm <sup>2</sup>
Volume of PBS for Wash	3 - 5 mL	5 - 10 mL	10 - 20 mL
Volume of Trypsin-EDTA	1 - 2 mL	3 - 5 mL	5 - 7 mL
Volume of Complete M199 for Neutralization	2 - 4 mL	6 - 10 mL	10 - 14 mL
Typical Cell Yield at Confluency	1 - 2 x 10 <sup>6</sup> cells	3 - 6 x 10 <sup>6</sup> cells	7 - 14 x 10 <sup>6</sup> cells
Recommended Seeding Density	0.5 - 1 x 10 <sup>5</sup> cells	1.5 - 3 x 10 <sup>5</sup> cells	3.5 - 7 x 10 <sup>5</sup> cells
Typical Split Ratio	1:3 to 1:6	1:3 to 1:6	1:3 to 1:6
Final Volume of Medium	5 - 7 mL	15 - 20 mL	35 - 50 mL

## Mandatory Visualization

## Experimental Workflow for Passaging Adherent Cells

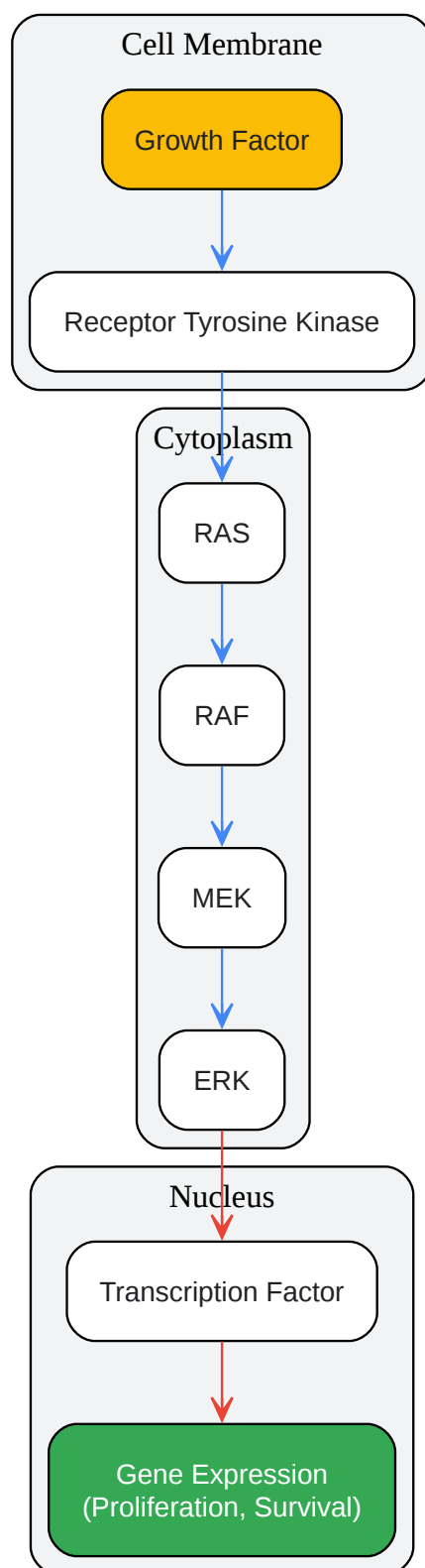


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Caption: Workflow for passaging adherent cells.

## Signaling Pathway (Illustrative Example - Not Specific to Passaging)

The following is an illustrative example of a signaling pathway diagram using the specified DOT language and color palette, as the passaging protocol itself does not involve a biological signaling pathway.



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Caption: Example of a generic signaling pathway.



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